molecular formula C16H19N7O2 B2562410 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1257546-99-8

5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2562410
CAS No.: 1257546-99-8
M. Wt: 341.375
InChI Key: NBQBIZJPXYDZJP-UHFFFAOYSA-N
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Description

5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a combination of pyrazole and pyridazine rings. These heterocyclic structures are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides concise access to the desired pharmacologically active compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole and pyridazine compounds .

Scientific Research Applications

5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

What sets 5-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one apart is its unique combination of pyrazole and pyridazine rings, which confer distinct pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c24-15-5-2-12(18-15)16(25)22-10-8-21(9-11-22)13-3-4-14(20-19-13)23-7-1-6-17-23/h1,3-4,6-7,12H,2,5,8-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBIZJPXYDZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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